Naphthalen-1-ylphosphonic dichloride
Description
Naphthalen-1-ylphosphonic dichloride (C₁₀H₇POCl₂) is an organophosphorus compound characterized by a naphthalene ring system substituted with a phosphonic dichloride group at the 1-position. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of phosphonates, which find applications in materials science, agrochemicals, and pharmaceuticals. Its structure confers unique electronic and steric properties due to the aromatic naphthalene backbone, differentiating it from simpler arylphosphonic dichlorides like phenylphosphonic dichloride .
Properties
CAS No. |
77072-47-0 |
|---|---|
Molecular Formula |
C10H7Cl2OP |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
1-dichlorophosphorylnaphthalene |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
MWTZAIGIKDHZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-ylphosphonic dichloride can be synthesized through the reaction of naphthalene with phosphorus trichloride in the presence of a catalyst The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and phosphonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form naphthalen-1-ylphosphonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, amines, thiols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Naphthalen-1-ylphosphonic dichloride is a chemical compound primarily utilized in the synthesis of phosphonates. The following points elaborate on its scientific research applications based on the available search results:
Synthesis of Phosphonates
- This compound serves as a precursor in the synthesis of various phosphonates.
Preparation
- One-pot lithiation–phosphonylation procedures have been developed to prepare heteroaromatic phosphonic acids . These methods involve the use of bromobenzene, 1-bromo-3-methoxybenzene, and 1-bromonaphthalene as substrates, since the direct lithiation of benzene, anisole, and naphthalene is not possible . The resulting diethyl phosphonates, such as diethyl naphthalen-1-ylphosphonate, can be converted into corresponding phosphonic acids through hydrolysis with concentrated hydrochloric acid .
Additional Information
- N-(1-Naphthyl)ethylenediamine, a related organic compound, is used in Griess reagents for quantitative inorganic analysis, specifically for nitrates, nitrite, and sulfonamide levels in blood . It can also be used in the quantitative analysis of nitrate and nitrite in water samples using colorimetry . This compound undergoes a diazonium coupling reaction in the presence of nitrite to form a colored azo compound, which is then measured using a colorimeter to determine nitrite ion concentration .
- Flower-shaped supramolecular structures of phosphonic acid appended naphthalene diimide have gained attention due to their potential in various fields, including catalysis, superhydrophobic materials, explosives detection, magnetic and biomedical materials, and optoelectronics . Naphthalene diimide, a component in these structures, is a planar, aromatic compound used in organic electronics because of its n-type conductivity and stability .
Mechanism of Action
The mechanism of action of naphthalen-1-ylphosphonic dichloride involves its interaction with nucleophiles, leading to the substitution of the chlorine atoms in the phosphonic dichloride group. This interaction can result in the formation of various phosphonic acid derivatives, which can further interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylphosphonic Dichloride
Phenylphosphonic dichloride (C₆H₅POCl₂) shares a similar phosphonic dichloride functional group but lacks the extended aromatic system of naphthalene. Key differences include:
- Reactivity: Phenylphosphonic dichloride undergoes Suzuki coupling reactions with aryl borates in mixed solvents (toluene/water/ethanol) but typically yields products at 50–60% efficiency under palladium catalysis . In contrast, the bulkier naphthalene group in Naphthalen-1-ylphosphonic dichloride may reduce reaction yields due to steric hindrance.
Phenylphosphorous Dichloride
Phenylphosphorous dichloride (C₆H₅PCl₂) differs in oxidation state (P³⁺ vs. P⁵⁺ in phosphonic dichlorides). This lower oxidation state increases its nucleophilic reactivity, enabling facile formation of P–C bonds. However, this compound’s P⁵⁺ center makes it more electrophilic, favoring reactions with nucleophiles like alcohols or amines to form stable phosphonate esters or amides .
Triphenylphosphine Dichloride
Triphenylphosphine dichloride (PCl₂(C₆H₅)₃) is a chlorophosphonium precursor used to generate chlorophosphonium salts. Unlike this compound, it reacts with chloroacetone to form reactive intermediates for Staudinger reactions . The naphthalene-based compound’s applications are more niche, focusing on aromatic coupling reactions or polymer precursors.
Comparative Data Table
Toxicity and Environmental Impact
While paraquat dichloride (a herbicide) is structurally distinct, comparative toxicological studies highlight the role of substituents in toxicity. For example, paraquat dichloride formulations show variable LD₅₀ values depending on concentration, with 20% and 44% solutions exhibiting near-identical outcomes in some tests but diverging in others . Though this compound’s toxicity data is sparse, its aromatic backbone may confer greater environmental persistence compared to aliphatic dichlorides.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of Naphthalen-1-ylphosphonic dichloride via vapor-liquid interfacial polycondensation?
Methodological Answer: To optimize synthesis, a second-order central composite rotatable experimental design is recommended. Key parameters include:
- Reaction time (typically 1–6 hours, depending on substrate reactivity).
- Temperature (controlled between 20–60°C to balance kinetics and side reactions).
- Base concentration (e.g., NaOH or KOH at 0.1–1.0 M to neutralize HCl byproducts).
- Molar ratio of reactants (e.g., 1:1 to 1:1.2 for dichloride:diol to minimize excess reagent waste).
A statistical analysis of variance (ANOVA) can identify interactions between variables. For example, higher base concentrations may accelerate reaction rates but reduce polymer viscosity due to hydrolysis side reactions. Validate results using inherent viscosity measurements and FTIR spectroscopy to confirm structural integrity .
Q. Example Table: Experimental Parameters and Outcomes
| Parameter | Range Tested | Impact on Yield | Impact on Viscosity |
|---|---|---|---|
| Reaction Time | 1–6 hours | Positive (r²=0.85) | Moderate (r²=0.65) |
| Temperature | 20–60°C | Optimal at 40°C | Negative above 50°C |
| Base Concentration | 0.1–1.0 M | Peak at 0.5 M | Decline above 0.7 M |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to its corrosive nature and potential respiratory irritation. Acute toxicity studies in rodents suggest LD₅₀ values <500 mg/kg, indicating strict exposure limits .
- Spill Management: Neutralize spills with sodium bicarbonate before disposal. Avoid aqueous rinses to prevent exothermic HCl release.
- Storage: Keep under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis.
Refer to toxicokinetic data from the ATSDR Toxicological Profile for emergency response guidelines, including dermal decontamination and inhalation first aid .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from variations in exposure routes (oral vs. inhalation) or model organisms (rats vs. humans). To resolve contradictions:
Conduct a systematic review using PubMed, TOXCENTER, and NIH RePORTER with search strings like (this compound) AND (toxicity OR pharmacokinetics), filtering for peer-reviewed studies post-2003 .
Apply inclusion criteria from Table B-1 (), prioritizing studies with:
- Defined exposure routes (oral, dermal, inhalation).
- Measured outcomes (hepatic/renal effects, genotoxicity).
Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and adjust for confounding variables (e.g., solvent carriers).
Example Contradiction: Divergent hepatotoxicity results may stem from differences in metabolic activation pathways between species. In vitro assays with human liver microsomes can clarify metabolic stability .
Q. What computational strategies are effective in predicting the reactivity of this compound in polymer synthesis?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack by diols) using Gaussian or ORCA software. Compare activation energies for alternative mechanisms (e.g., SN² vs. associative).
- Molecular Dynamics (MD): Simulate interfacial polycondensation dynamics to predict monomer alignment and polymerization efficiency.
- QSAR Models: Corrogate experimental viscosity/yield data with descriptors like logP (lipophilicity) and dipole moments to design novel co-monomers.
Validate predictions with experimental FTIR and GC-MS data to confirm intermediate formation .
Q. How can environmental persistence of this compound degradation products be assessed?
Methodological Answer:
- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–10) at 25–50°C using LC-MS to identify products (e.g., phosphonic acids).
- Photolysis: Expose to UV light (254 nm) and quantify degradation kinetics via HPLC. Compare with methylphosphonic dichloride data to infer structural influences .
- Microbial Degradation: Use OECD 301B tests with activated sludge; measure CO₂ evolution to assess biodegradability.
Key Finding: Chlorinated phosphonic acids may persist in aquatic systems due to low microbial uptake. Mitigation strategies could include functionalization with biodegradable moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
